molecular formula C20H26N2O4S B13370171 1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine

1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B13370171
M. Wt: 390.5 g/mol
InChI Key: QPASSRDQPBAAPT-UHFFFAOYSA-N
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Description

1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of sulfonylureas and is characterized by the presence of both ethoxy and methoxy functional groups attached to a piperazine ring.

Preparation Methods

The synthesis of 1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with 2-methoxyaniline in the presence of a base, followed by cyclization with piperazine. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group, forming new derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: This compound has been investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Research has explored its potential therapeutic applications, including its role as a modulator of ion channels and receptors, which could be relevant in the treatment of neurological disorders.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as potassium channels. By blocking these channels, the compound can alter the electrical activity of cells and tissues, leading to various physiological effects. This modulation of ion channels is crucial in understanding its potential therapeutic applications, particularly in the context of neurological disorders.

Comparison with Similar Compounds

When compared to other similar compounds, 1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine stands out due to its unique combination of functional groups and its specific mechanism of action. Similar compounds include:

    1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide: Shares a similar sulfonyl group but differs in the piperidine ring structure.

    2-Propanone, 1-(4-methoxyphenyl): Contains a methoxyphenyl group but lacks the sulfonyl and piperazine components.

Properties

Molecular Formula

C20H26N2O4S

Molecular Weight

390.5 g/mol

IUPAC Name

1-(4-ethoxy-3-methylphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine

InChI

InChI=1S/C20H26N2O4S/c1-4-26-19-10-9-17(15-16(19)2)27(23,24)22-13-11-21(12-14-22)18-7-5-6-8-20(18)25-3/h5-10,15H,4,11-14H2,1-3H3

InChI Key

QPASSRDQPBAAPT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C

Origin of Product

United States

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